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Compound of Interest

Compound Name: 2-NITROPYRIDINE

CAS No.: 1232169-16-2

Cat. No.: B1142793 Get Quote

Executive Summary
The precise identification of nitropyridine isomers (2-, 3-, and 4-nitropyridine) is a critical quality

attribute in the synthesis of high-value pharmaceutical intermediates. While they share the

molecular formula

, their electronic environments differ drastically, leading to distinct spectroscopic signatures and
reactivity profiles.

This guide provides a definitive spectroscopic comparison, focusing on

H NMR as the primary discrimination tool, supported by IR and Physical Property data. It is
designed to serve as a self-validating reference for analytical chemists and synthetic organic
chemists.

Structural & Electronic Context
To interpret the spectra accurately, one must understand the electronic push-pull mechanisms

at play:

The Pyridine Ring: An electron-deficient heterocycle. The nitrogen atom withdraws electron

density (inductive

and resonance
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effects), deshielding the

-positions (C2/C6).

The Nitro Group: A strong electron-withdrawing group (EWG). It deshields ortho and para

protons significantly.

Isomer Electronic Environment
Key Spectroscopic
consequence

2-Nitropyridine
Nitro group is ortho to ring

Nitrogen.

Strong inductive withdrawal at

C3; disruption of symmetry.

3-Nitropyridine
Nitro group is meta to ring

Nitrogen.

Resembles nitrobenzene

electronically; least

deactivated isomer.

4-Nitropyridine
Nitro group is para to ring

Nitrogen.

High symmetry (

); simplified splitting pattern

(AA'XX').

Comparative Spectroscopic Data
A. Physical Properties
Before advanced spectral analysis, physical constants provide a rapid "first-pass" verification.

Property 2-Nitropyridine 3-Nitropyridine 4-Nitropyridine

CAS No. 15009-91-3 2530-26-9 1122-61-8

Appearance
Pale yellow/brown

crystals

Colorless to pale

yellow crystals

Yellow needles (often

unstable)

Melting Point 35 – 40 °C 38 – 42 °C 49 – 50 °C

Stability Stable at RT Stable at RT

Unstable

(polymerizes/rearrang

es); often stored as N-

oxide.
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B.

H NMR Chemical Shifts (CDCl

)
This is the definitive method for identification. The interplay between the ring nitrogen and the

nitro group creates unique shifting patterns.

Note: Shifts (

) are reported in ppm relative to TMS.

Proton Position 2-Nitropyridine 3-Nitropyridine 4-Nitropyridine

to N (H2/H6) 8.65 (d, H6)
9.45 (s, H2)8.90 (d,

H6)
8.92 (d, 2H)

to N (H3/H5)
8.25 (d, H3)7.55 (ddd,

H5)
7.55 (dd, H5) 8.01 (d, 2H)

to N (H4) 7.95 (t, H4) 8.50 (d, H4) N/A (Substituted)

Splitting System ABCD (Complex)
ABCD (Distinct

Singlet)
AA'XX' (Symmetric)

Key Diagnostic Signals:

3-Nitropyridine: Look for the H2 singlet at ~9.45 ppm. It is the most deshielded proton among

all isomers because it is flanked by both the ring nitrogen and the nitro group (synergistic

deshielding).

4-Nitropyridine: Look for symmetry. Two doublets (integrating 2H each) are characteristic. If

you see a complex multiplet, it is not the 4-isomer.

2-Nitropyridine: Look for the H3 doublet at ~8.25 ppm (ortho to nitro) and the H6 doublet at

~8.65 ppm (

to nitrogen).
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C. Infrared (IR) Spectroscopy
While less specific than NMR for isomer differentiation, IR confirms the presence of the nitro

group.

Vibration Mode
Frequency (

)
Note

(NO

)

1530 – 1545
Asymmetric stretch; strong

intensity.

(NO

)

1345 – 1360 Symmetric stretch.

Pyridine Ring 1580 – 1600 C=C / C=N stretching.

Deep Dive: Technical Analysis & Protocols
The "Stability Trap" of 4-Nitropyridine
Expert Insight: Researchers often confuse 4-nitropyridine with its precursor, 4-nitropyridine N-

oxide.

The Issue: Free base 4-nitropyridine is chemically unstable. It is prone to polymerization or

nucleophilic attack (even by water) due to the extreme electron deficiency at the C4 position.

The Solution: If your sample has a melting point >150 °C, you likely have the N-oxide (MP

~159 °C), not the free base. Always verify with Mass Spectrometry (M+ = 124 for free base,

140 for N-oxide).

Logical Identification Workflow
Use the following decision tree to identify an unknown nitropyridine sample.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unknown Nitropyridine Sample
(C5H4N2O2)

Acquire 1H NMR (CDCl3)

Check Splitting Pattern

Symmetric? (2 signals, 2H each)

Check Downfield Region (>9.0 ppm)

No (4 signals)

Isomer: 4-Nitropyridine
(Confirm MP ~50°C)

Yes

Contains Singlet at ~9.45 ppm?

Isomer: 3-Nitropyridine
(H2 is super-deshielded)

Yes

Isomer: 2-Nitropyridine
(Complex ABCD pattern)

No

WARNING: If MP > 150°C,
Suspect N-Oxide

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic identification of nitropyridine isomers based on

H NMR splitting patterns and chemical shifts.

Experimental Synthesis Context
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Understanding the origin of your sample can aid in identification, as different synthetic routes

yield specific isomers.

Direct Nitration (Electrophilic Aromatic Substitution):

Reaction: Pyridine + HNO

/H

SO

(high temp).

Product: Predominantly 3-Nitropyridine.[1][2]

Reason: The N-atom deactivates the ortho/para positions; the meta position (C3) is the

"least deactivated" site.

Oxidation of Aminopyridines:

Reaction: Aminopyridine + H

O

/H

SO

.

Product:2-Nitropyridine (from 2-aminopyridine) or 4-Nitropyridine (from 4-aminopyridine).

Reason: Nucleophilic amino groups direct the oxidation, avoiding the deactivation

constraints of direct nitration.

N-Oxide Route:

Reaction: Pyridine N-oxide + HNO

4-Nitropyridine N-oxide
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Reduction (PCl

).

Product:4-Nitropyridine.[3]

Reason: The N-oxide oxygen donates electron density back into the ring, activating the C4

position for nitration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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